N-butan-2-yl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
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Overview
Description
N-butan-2-yl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine typically involves multi-step organic reactions. The key steps include:
Formation of the core tetracyclic structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of heteroatoms: Nitrogen, oxygen, and sulfur atoms are introduced through specific reagents and reaction conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Selection of cost-effective and readily available starting materials: .
Optimization of reaction conditions: Temperature, pressure, and solvent choice are critical factors.
Purification processes: Techniques such as crystallization, distillation, and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-butan-2-yl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving nitrogen, oxygen, and sulfur atoms.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-butan-2-yl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of heteroatoms allows for specific binding interactions, which can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Oxazole derivatives: Compounds containing an oxazole ring, which also feature nitrogen and oxygen atoms.
Thiazole derivatives: Compounds containing a thiazole ring, which feature nitrogen and sulfur atoms.
Triazole derivatives: Compounds containing a triazole ring, which feature multiple nitrogen atoms.
Uniqueness
N-butan-2-yl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine is unique due to its tetracyclic structure and the specific arrangement of heteroatoms. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-butan-2-yl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-5-10(2)21-16-15-14(19-9-20-16)12-6-11-8-23-18(3,4)7-13(11)22-17(12)24-15/h6,9-10H,5,7-8H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSDKVXUYOFYGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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